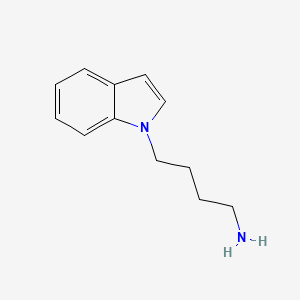![molecular formula C6H5N2P B14265950 [1,2,3]Diazaphospholo[1,5-a]pyridine CAS No. 163124-86-5](/img/structure/B14265950.png)
[1,2,3]Diazaphospholo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,3]Diazaphospholo[1,5-a]pyridine: is a heterocyclic compound that incorporates both nitrogen and phosphorus atoms within its structure. This compound belongs to the class of diazaphospholes, which are five-membered aromatic phosphorus heterocycles. The unique arrangement of atoms in this compound confers it with distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]diazaphospholo[1,5-a]pyridine can be achieved through several methods. One common approach involves the [4+1] cyclocondensation of 2-substituted cycloiminium salts with phosphorus trichloride or phosphorus tris(dimethylamide). Another method includes the 1,5-electrocyclization of N-allylpyridinium ylides, which generates N-pyridinium dichlorophosphinomethylide in situ, followed by disproportionation, 1,5-electrocyclization, and 1,2-elimination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions: [1,2,3]Diazaphospholo[1,5-a]pyridine undergoes various types of chemical reactions, including electrophilic substitution, Diels-Alder reactions, and 1,2-addition reactions. The compound can also participate in cycloaddition reactions and form coordination compounds with metals .
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, mercuric acetate, and sulfuric acid can be used.
Diels-Alder Reactions: Typically involve dienophiles and dipolarophiles.
1,2-Addition Reactions: Hydrogen sulfide and sulfur are common reagents.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, coordination compounds, and ring-opened products .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,2,3]diazaphospholo[1,5-a]pyridine is used as a building block for the synthesis of more complex organophosphorus compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: The compound’s ability to form coordination complexes with metals may also have implications in bioinorganic chemistry .
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability .
Mecanismo De Acción
The mechanism of action of [1,2,3]diazaphospholo[1,5-a]pyridine involves its ability to participate in various chemical reactions due to the presence of both nitrogen and phosphorus atoms in its structure. These atoms can interact with different molecular targets and pathways, leading to the formation of new compounds and coordination complexes. The exact molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
- [1,2,4]Triazaphospholo[1,5-a]pyridine
- [1,4,2]Diazaphospholo[4,5-a]pyridine
- 2-Phosphaindolizines
Uniqueness: [1,2,3]Diazaphospholo[1,5-a]pyridine is unique due to its specific arrangement of nitrogen and phosphorus atoms, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
163124-86-5 |
|---|---|
Fórmula molecular |
C6H5N2P |
Peso molecular |
136.09 g/mol |
Nombre IUPAC |
diazaphospholo[1,5-a]pyridine |
InChI |
InChI=1S/C6H5N2P/c1-2-4-8-6(3-1)5-9-7-8/h1-5H |
Clave InChI |
XYGLNGGRNMLCEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CP=NN2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
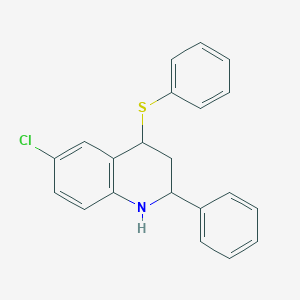
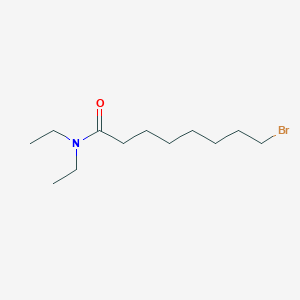
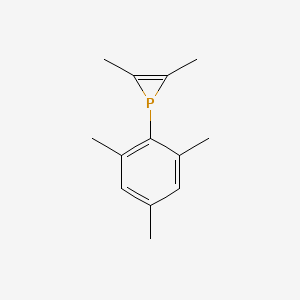



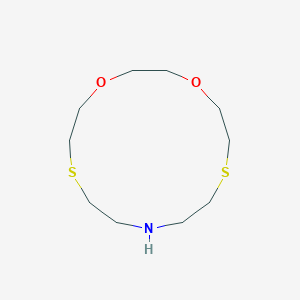
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
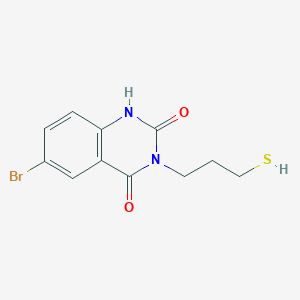

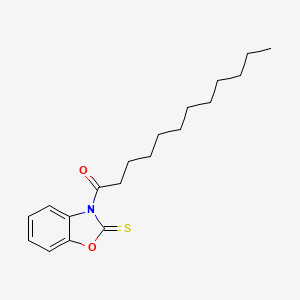
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)
